4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

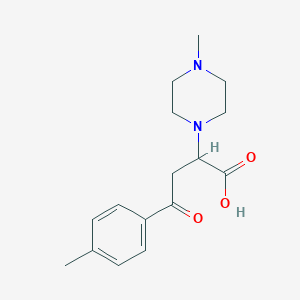

The compound 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid features a 4-oxobutanoic acid backbone substituted at position 2 with a 4-methylpiperazine group and at position 4 with a 4-methylphenyl group.

The 4-methylpiperazine moiety enhances water solubility due to its basic nitrogen atoms, while the 4-methylphenyl group contributes to lipophilicity.

Properties

IUPAC Name |

4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPMIMJYCWLXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenylacetic acid with 4-methylpiperazine under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine amino group reacts with electrophiles under controlled conditions (e.g., solvents like dichloromethane), enabling structural modifications.

Hydrolysis

The ester group (if present) undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid, altering solubility and biological activity.

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) to form esters, enhancing lipophilicity and stability.

Condensation Reactions

The ketone group participates in aldol-like condensations, forming new carbon-carbon bonds under catalytic conditions (e.g., base or acid).

Biological Interactions

The compound’s structural features enable interactions with biological systems:

-

Receptor Binding : The piperazine moiety facilitates hydrogen bonding and hydrophobic interactions with target receptors, influencing signal transduction pathways.

-

Enzyme Modulation : Potential inhibition or activation of enzymes (e.g., kinases) through binding, altering biochemical pathways.

-

Chiral Inversion Studies : While not directly studied for this compound, structurally similar analogs like KE-748 exhibit chiral inversion via CoA-thioester intermediates, suggesting possible metabolic pathways .

Spectroscopic Techniques

-

NMR and Mass Spectrometry : Used to confirm structural integrity, with specific signals for the piperazine and carboxylic acid groups.

-

IR Spectroscopy : Identifies functional groups via absorption bands (e.g., carbonyl stretches).

Purification and Yield Analysis

High-performance liquid chromatography (HPLC) is employed to assess reaction yields and purity during synthesis optimization.

Comparative Analysis

| Compound | Key Features | Applications |

|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Lacks piperazine moiety | Simpler pharmacological profile |

| 2-[(4-Methylphenyl)sulfanyl]-4-oxobutanoic acid | Contains sulfanyl group | Different functional group chemistry |

| 3-{[4-(Methylphenyl)piperazin-1-yl]methyl}-5-nitroindole | Nitro group present | Altered biological activity |

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

- Cell Viability Studies : In vitro assays have demonstrated a dose-dependent reduction in viability of breast cancer cells (MCF-7) with an IC50 value around 15 µM, indicating significant potential for anticancer therapy .

Case Study : A study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours showed promising results in reducing cell proliferation, suggesting that it may induce apoptosis through mechanisms that warrant further investigation.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Preliminary findings indicate that it may enhance cognitive function by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for conditions like Alzheimer's disease.

Case Study : In a mouse model of Alzheimer's disease, treatment with this compound improved memory performance and reduced amyloid-beta plaque levels, indicating its potential as a therapeutic agent for cognitive disorders.

Anti-inflammatory Properties

The compound has been shown to effectively reduce markers of inflammation in preclinical models:

- Enzymatic Activity : It inhibits cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes. This inhibition can lead to reduced inflammation and pain management applications .

Research Findings

Recent studies have highlighted the diverse biological activities of 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Enhances cognitive function via acetylcholine modulation |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation |

| Antioxidant | Scavenges reactive oxygen species |

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 2 and 4, altering physicochemical and biological properties. Below is a comparative table:

*Estimated based on structural analogs.

Impact of Substituents on Physicochemical Properties

- Lipophilicity (logP):

- Fluorine () offers metabolic stability via C-F bond strength .

- Hydrogen Bonding:

- Hydroxyl groups () and carboxylic acid moieties enable hydrogen bonding, critical for receptor interactions .

Biological Activity

The compound 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperazine ring, which is known for its role in various pharmacological activities.

Molecular Structure

- Molecular Weight : 252.33 g/mol

- CAS Number : 1022892-14-3

Antitumor Activity

Research indicates that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with piperazine moieties can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Antitumor Activity

In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of approximately 30 µM, indicating moderate potency against tumor growth. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In experiments using neuronal cell cultures, treatment with the compound resulted in a significant reduction of reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests a potential application in conditions like Alzheimer's disease.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : It appears to affect pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

- Antioxidant Properties : The presence of phenolic groups contributes to its ability to scavenge free radicals.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 ~ 30 µM in cancer cell lines | |

| Neuroprotective | Reduced ROS levels | |

| Enzyme Inhibition | Inhibition of tumor metabolism enzymes |

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving ketone formation, piperazine substitution, and acid group introduction. For example:

- Step 1 : Condensation of 4-methylphenyl precursors with keto intermediates (e.g., via Claisen-Schmidt condensation) to form the 4-oxobutanoic acid backbone.

- Step 2 : Nucleophilic substitution of the 4-methylpiperazine group at the α-position of the ketone.

- Critical Parameters : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for piperazine derivatives) significantly impact yields. Lower yields (<50%) are common due to steric hindrance from the methylphenyl group .

- Data Table :

| Reaction Step | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ketone Formation | DMF | 100 | 65 | |

| Piperazine Substitution | THF | 80 | 42 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H NMR : The methylphenyl group’s aromatic protons (δ 7.2–7.4 ppm) and piperazine N–CH3 (δ 2.3–2.5 ppm) are diagnostic. Splitting patterns differentiate between α- and β-keto configurations.

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone and carboxylic acid groups.

- MS : Molecular ion peaks at m/z 330 (calculated for C₁₇H₂₂N₂O₃) validate the molecular formula. Discrepancies in fragmentation patterns may arise from piperazine ring stability .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM.

- Data Interpretation : Compare dose-response curves with control compounds (e.g., doxorubicin) to assess potency. Note: The 4-methylpiperazine moiety may enhance cellular uptake via protonation in acidic environments .

Advanced Research Questions

Q. How can solubility challenges in aqueous buffers be mitigated during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Protonate the piperazine group (pKa ~7.5) by lowering buffer pH to 6.0–6.5, enhancing water solubility.

- Validation : Monitor compound stability via HPLC (C18 column, acetonitrile/water gradient) to ensure no degradation during solubility optimization .

Q. How to address contradictory spectral data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- Advanced NMR Techniques : Perform 2D NMR (COSY, NOESY) to resolve spatial interactions. For example, NOE between the methylphenyl group and piperazine protons may indicate restricted rotation or conformational isomerism.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Discrepancies >0.3 ppm suggest structural misassignment or dynamic effects .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry and calculate Fukui indices to identify electrophilic sites (e.g., the ketone carbon).

- MD Simulations : Simulate solvation in polar aprotic solvents (e.g., DMSO) to assess steric accessibility of the piperazine group.

- Validation : Compare predicted reaction pathways (e.g., nucleophilic attack at the ketone) with experimental LC-MS data from stability studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Comparison : Verify assay conditions (e.g., cell line origin, serum concentration). For example, activity against MCF-7 cells may vary with estrogen receptor status.

- Impurity Profiling : Use LC-HRMS to detect trace byproducts (e.g., hydrolyzed ketone derivatives) that could confound results.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.